molecular formula C18H24O4 B11052190 Tert-butyl 4-hydroxy-4-methyl-2-oxo-6-phenylcyclohexanecarboxylate

Tert-butyl 4-hydroxy-4-methyl-2-oxo-6-phenylcyclohexanecarboxylate

Cat. No.: B11052190
M. Wt: 304.4 g/mol
InChI Key: NWEADRPFLOCGNK-UHFFFAOYSA-N
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Description

TERT-BUTYL 4-HYDROXY-4-METHYL-2-OXO-6-PHENYL-1-CYCLOHEXANECARBOXYLATE is a complex organic compound with a unique structure that includes a tert-butyl group, a hydroxy group, a methyl group, an oxo group, and a phenyl group attached to a cyclohexane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of TERT-BUTYL 4-HYDROXY-4-METHYL-2-OXO-6-PHENYL-1-CYCLOHEXANECARBOXYLATE typically involves multiple steps, starting from readily available starting materials. One common method involves the reaction of a cyclohexanone derivative with tert-butyl hydroperoxide in the presence of a catalyst to introduce the tert-butyl group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

TERT-BUTYL 4-HYDROXY-4-METHYL-2-OXO-6-PHENYL-1-CYCLOHEXANECARBOXYLATE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

  • Oxidizing agents: Potassium permanganate, chromium trioxide
  • Reducing agents: Sodium borohydride, lithium aluminum hydride
  • Electrophilic reagents: Nitric acid, halogens

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone, while reduction of the oxo group can yield an alcohol .

Scientific Research Applications

TERT-BUTYL 4-HYDROXY-4-METHYL-2-OXO-6-PHENYL-1-CYCLOHEXANECARBOXYLATE has several scientific research applications:

Mechanism of Action

The mechanism of action of TERT-BUTYL 4-HYDROXY-4-METHYL-2-OXO-6-PHENYL-1-CYCLOHEXANECARBOXYLATE involves its interaction with specific molecular targets and pathways. For example, its hydroxy and oxo groups can form hydrogen bonds with biological molecules, affecting their structure and function. The phenyl group can interact with hydrophobic regions of proteins, influencing their activity .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

  • TERT-BUTYL 4-HYDROXY-4-METHYL-2-OXO-6-PHENYL-1-CYCLOHEXANECARBOXYLATE derivatives with different substituents on the phenyl group.
  • Cyclohexanone derivatives with similar functional groups but different ring structures.

Uniqueness

The uniqueness of TERT-BUTYL 4-HYDROXY-4-METHYL-2-OXO-6-PHENYL-1-CYCLOHEXANECARBOXYLATE lies in its specific combination of functional groups and its potential for diverse applications in various fields. Its structure allows for multiple chemical modifications, making it a versatile compound for research and industrial purposes .

Properties

Molecular Formula

C18H24O4

Molecular Weight

304.4 g/mol

IUPAC Name

tert-butyl 4-hydroxy-4-methyl-2-oxo-6-phenylcyclohexane-1-carboxylate

InChI

InChI=1S/C18H24O4/c1-17(2,3)22-16(20)15-13(12-8-6-5-7-9-12)10-18(4,21)11-14(15)19/h5-9,13,15,21H,10-11H2,1-4H3

InChI Key

NWEADRPFLOCGNK-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(C(C(=O)C1)C(=O)OC(C)(C)C)C2=CC=CC=C2)O

Origin of Product

United States

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